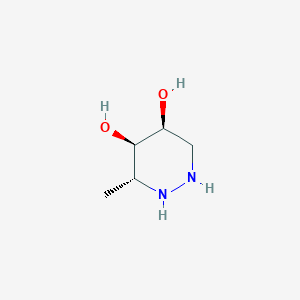
HUMAN MIDKINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human midkine is a heparin-binding growth factor that plays a crucial role in various biological processes. It is a small, basic protein with a molecular weight of approximately 13 kDa. This compound is highly expressed during embryogenesis and is involved in growth, proliferation, survival, migration, angiogenesis, reproduction, and repair . In adults, its expression is limited to certain tissues but is upregulated in response to pathological conditions such as cancer, inflammation, and injury .
Vorbereitungsmethoden
Human midkine can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to produce this compound, which is subsequently purified using techniques such as affinity chromatography . Industrial production methods involve large-scale fermentation and purification processes to obtain high yields of this compound for research and therapeutic applications .
Analyse Chemischer Reaktionen
Human midkine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which are crucial for its structural stability and biological activity .
Wissenschaftliche Forschungsanwendungen
Human midkine has numerous scientific research applications across various fields:
Medicine: This compound is a potential therapeutic target for treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions It is also used as a biomarker for diagnosing and monitoring disease progression.
Industry: This compound is utilized in the development of biopharmaceuticals and diagnostic assays.
Wirkmechanismus
Human midkine exerts its effects through interactions with multiple cell surface receptors, including receptor-type protein tyrosine phosphatase zeta, anaplastic lymphoma kinase, and low-density lipoprotein receptor-related protein . These interactions activate various signaling pathways, such as the phosphatidylinositol 3-kinase/Akt and extracellular signal-regulated kinase pathways, leading to cell proliferation, migration, and survival . This compound also modulates the immune response and promotes angiogenesis, contributing to its role in disease progression and tissue repair .
Vergleich Mit ähnlichen Verbindungen
Human midkine is structurally and functionally related to pleiotrophin, another heparin-binding growth factor . Both proteins belong to the neurite growth-promoting factor family and share similar biological activities, such as promoting cell proliferation, migration, and differentiation . this compound is unique in its expression pattern and specific roles in various pathological conditions . Other similar compounds include fibroblast growth factors and vascular endothelial growth factors, which also play roles in cell growth and angiogenesis but differ in their receptor interactions and signaling pathways .
Eigenschaften
CAS-Nummer |
170138-17-7 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)



![1H-Imidazolium, 2,2'-[[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]bis(imino-4,1-phenyleneimino-4,1-phenyleneazo)]bis[1,3-dimethyl-, dichloride](/img/structure/B1171181.png)

